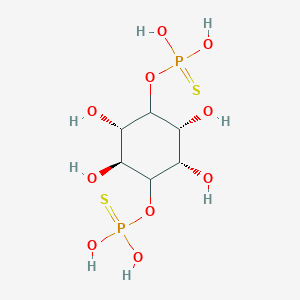
myo-Inositol 1,4-bisphosphothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U-89232 est un composé chimique connu pour son rôle d’ouvreur du canal potassique sensible à l’ATP (KATP) cardio-sélectif. Il s’agit d’un dérivé du Cromakalim, un autre ouvreur du canal KATP. Le composé a été étudié pour ses effets cardioprotecteurs potentiels, en particulier pour la réduction de la taille de l’infarctus lors d’une ischémie myocardique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : U-89232 est synthétisé par une série de réactions chimiques à partir du CromakalimLes conditions de réaction comprennent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle de l’U-89232 implique une mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du composé. Le processus peut impliquer plusieurs étapes de purification, telles que la recristallisation et la chromatographie, pour obtenir la qualité souhaitée .
Types de réactions :
Oxydation : U-89232 peut subir des réactions d’oxydation, en particulier au niveau du groupe cyanoguanidine.
Réduction : Le composé peut également être réduit dans des conditions spécifiques, conduisant à la formation de différents dérivés.
Substitution : U-89232 peut participer à des réactions de substitution, où des groupes fonctionnels sur la molécule sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites de U-89232 .
4. Applications de la recherche scientifique
U-89232 a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les propriétés et les fonctions des canaux KATP.
Biologie : Investigé pour ses effets sur les processus cellulaires impliquant le transport des ions potassium.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, en particulier pour la réduction de la taille de l’infarctus du myocarde.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les canaux KATP
Applications De Recherche Scientifique
U-89232 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of KATP channels.
Biology: Investigated for its effects on cellular processes involving potassium ion transport.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly in reducing myocardial infarct size.
Industry: Utilized in the development of new drugs targeting KATP channels
Mécanisme D'action
U-89232 exerce ses effets en ouvrant les canaux potassiques sensibles à l’ATP dans les cellules cardiaques. Cette action conduit à l’hyperpolarisation de la membrane cellulaire, réduisant l’afflux de calcium et diminuant finalement la contractilité myocardique. Les effets cardioprotecteurs du composé sont attribués à sa capacité à réduire la taille de l’infarctus lors d’événements ischémiques en maintenant l’homéostasie cellulaire .
Composés similaires :
Cromakalim : Le composé parent de l’U-89232, également un ouvreur du canal KATP.
Pinacidil : Un autre ouvreur du canal KATP présentant des propriétés vasodilatatrices et anti-ischémiques similaires.
Glibenclamide : Un bloqueur du canal KATP utilisé pour étudier les effets des ouvreurs du canal KATP.
Unicité de l’U-89232 : U-89232 est unique dans sa cardio-sélectivité, ce qui signifie qu’il cible spécifiquement les canaux KATP cardiaques sans affecter de manière significative les autres types de canaux potassiques. Cette sélectivité en fait un outil précieux pour l’étude de la physiologie cardiaque et le développement de thérapies cardioprotectrices .
Comparaison Avec Des Composés Similaires
Cromakalim: The parent compound of U-89232, also a KATP channel opener.
Pinacidil: Another KATP channel opener with similar vasodilatory and anti-ischemic properties.
Glibenclamide: A KATP channel blocker used to study the effects of KATP channel openers.
Uniqueness of U-89232: U-89232 is unique in its cardioselectivity, meaning it specifically targets cardiac KATP channels without significantly affecting other types of potassium channels. This selectivity makes it a valuable tool for studying cardiac physiology and developing cardioprotective therapies .
Propriétés
Numéro CAS |
118628-30-1 |
|---|---|
Formule moléculaire |
C6H14O10P2S2 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |
Clé InChI |
OPMBHBIGYSHUBJ-OHMVJDTGSA-N |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
SMILES isomérique |
[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Synonymes |
I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















